1-Bromo-2-fluoro-3,5-dimethylbenzene

Description

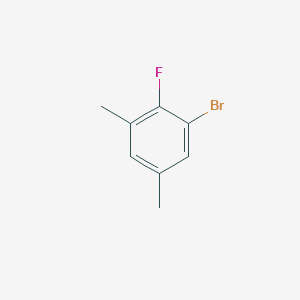

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVBXEOMBASYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597665 | |

| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-16-1 | |

| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-2-fluoro-3,5-dimethylbenzene from m-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a multi-step synthetic pathway for the preparation of 1-Bromo-2-fluoro-3,5-dimethylbenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, m-xylene, and proceeds through a series of key transformations including nitration, reduction, selective bromination, diazotization, and fluorination. This document provides detailed experimental protocols, summarizes quantitative data in tabular format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The synthesis of this compound from m-xylene is not a direct conversion and necessitates a strategic sequence of reactions to install the desired substituents with the correct regiochemistry. The proposed synthetic route is illustrated below:

Caption: Overall synthetic workflow from m-xylene to this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylnitrobenzene from m-Xylene (Nitration)

The initial step involves the electrophilic nitration of m-xylene. The two methyl groups are ortho, para-directing activators. To favor substitution at the 4-position and minimize dinitration, controlled reaction conditions are crucial. Subsequent isomerization or purification might be necessary to obtain the desired 3,5-dimethylnitrobenzene, although this isomer is often a minor product in direct nitration. For the purpose of this guide, we will proceed with a general nitration protocol, acknowledging that optimization for the 3,5-isomer would be required.

Protocol:

A mixture of concentrated sulfuric acid (35 mL) and concentrated nitric acid (25 mL) is cooled to 0-5 °C in an ice-salt bath. m-Xylene (20 g, 0.188 mol) is added dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice (200 g) and the crude nitro-m-xylene is separated. The organic layer is washed with water, followed by a 5% sodium bicarbonate solution, and finally with water again. The product is dried over anhydrous magnesium sulfate and purified by fractional distillation under reduced pressure to isolate the 3,5-dimethylnitrobenzene isomer.

| Parameter | Value |

| m-Xylene | 20 g |

| Conc. H₂SO₄ | 35 mL |

| Conc. HNO₃ | 25 mL |

| Reaction Temp. | 0-10 °C |

| Reaction Time | 2 hours |

| Expected Yield | Variable (isomer mixture) |

Step 2: Synthesis of 3,5-Dimethylaniline from 3,5-Dimethylnitrobenzene (Reduction)

The nitro group of 3,5-dimethylnitrobenzene is reduced to a primary amine to yield 3,5-dimethylaniline. A common method for this transformation is catalytic hydrogenation or reduction with a metal in acidic media. An alternative procedure using sodium borohydride is also presented.[1]

Protocol:

In a round-bottom flask, 3,5-dimethylnitrobenzene (15.1 g, 0.1 mol) is dissolved in ethanol (100 mL). Tin(II) chloride dihydrate (56.4 g, 0.25 mol) is added, followed by the slow addition of concentrated hydrochloric acid (50 mL) with stirring. The reaction mixture is heated under reflux for 3 hours. After cooling, the mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The resulting 3,5-dimethylaniline is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.

| Parameter | Value |

| 3,5-Dimethylnitrobenzene | 15.1 g |

| SnCl₂·2H₂O | 56.4 g |

| Conc. HCl | 50 mL |

| Solvent | Ethanol (100 mL) |

| Reaction Time | 3 hours |

| Reported Yield | ~96%[1] |

Step 3: Synthesis of 2-Bromo-3,5-dimethylaniline (Selective Bromination)

The selective monobromination of 3,5-dimethylaniline at the 2-position presents a significant challenge due to the strong activating and directing effects of the amino and methyl groups, which favor bromination at the 4- and 6-positions. Direct bromination often leads to a mixture of isomers and polybrominated products.[2][3] To achieve the desired 2-bromo isomer, a multi-step process involving protection of the amino group, directed ortho-metalation, and subsequent bromination might be necessary. However, for the purpose of this guide, a general protocol for aromatic amine bromination is provided, with the caveat that significant optimization would be required for selective 2-bromination.

Protocol (Illustrative):

3,5-Dimethylaniline (12.1 g, 0.1 mol) is dissolved in glacial acetic acid (100 mL). The solution is cooled to 0-5 °C. A solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) is added dropwise with vigorous stirring, maintaining the low temperature. After the addition, the mixture is stirred for an additional hour at room temperature. The reaction mixture is then poured into water (500 mL) and neutralized with a sodium hydroxide solution. The precipitated product is filtered, washed with water, and dried. The crude product will likely be a mixture of isomers requiring purification by column chromatography or fractional crystallization.

| Parameter | Value |

| 3,5-Dimethylaniline | 12.1 g |

| Bromine | 16.0 g |

| Solvent | Glacial Acetic Acid (120 mL) |

| Reaction Temp. | 0-5 °C |

| Reaction Time | 1 hour |

| Expected Yield | Variable (isomer mixture) |

Step 4 & 5: Synthesis of this compound via Diazotization and Fluorination (Balz-Schiemann Reaction)

The final steps involve the conversion of the amino group of 2-bromo-3,5-dimethylaniline into a diazonium salt, followed by a fluorination reaction, classically known as the Balz-Schiemann reaction.[4][5][6] This two-step, one-pot procedure is a reliable method for the introduction of a fluorine atom onto an aromatic ring.[7][8][9]

Caption: Key stages of the Balz-Schiemann reaction for the synthesis of the final product.

Protocol:

2-Bromo-3,5-dimethylaniline (10.0 g, 0.05 mol) is added to a solution of fluoroboric acid (48% in water, 30 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) is added dropwise with stirring, keeping the temperature below 5 °C. The formation of the diazonium salt precipitate is observed. The mixture is stirred for an additional 30 minutes at 0-5 °C. The precipitated diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold methanol, and then diethyl ether.

The dried diazonium salt is then gently heated in a flask without a solvent. The decomposition starts, and nitrogen gas and boron trifluoride are evolved. The resulting crude product is purified by steam distillation followed by extraction of the distillate with diethyl ether. The ether extract is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation.

| Parameter | Value |

| 2-Bromo-3,5-dimethylaniline | 10.0 g |

| 48% HBF₄ | 30 mL |

| NaNO₂ | 3.8 g |

| Diazotization Temp. | 0-5 °C |

| Decomposition | Gentle heating |

| Reported Yields (similar systems) | 37-89%[7] |

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route.

| Step | Starting Material | Key Reagents | Product | Theoretical Yield (g) |

| 1 | m-Xylene (20 g) | HNO₃, H₂SO₄ | 3,5-Dimethylnitrobenzene | 28.4 g |

| 2 | 3,5-Dimethylnitrobenzene (15.1 g) | SnCl₂·2H₂O, HCl | 3,5-Dimethylaniline | 12.1 g |

| 3 | 3,5-Dimethylaniline (12.1 g) | Br₂ | 2-Bromo-3,5-dimethylaniline | 20.0 g |

| 4/5 | 2-Bromo-3,5-dimethylaniline (10.0 g) | NaNO₂, HBF₄ | This compound | 10.2 g |

Note: The yields in this table are theoretical and the actual yields will vary depending on the specific reaction conditions and purification efficiency.

Concluding Remarks

The synthesis of this compound from m-xylene is a challenging but feasible multi-step process. The key to a successful synthesis lies in the careful control of reaction conditions, particularly for the selective nitration and bromination steps. The final diazotization and fluorination via the Balz-Schiemann reaction is a well-established and reliable method for introducing the fluorine atom. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and materials science to undertake the synthesis of this and structurally related compounds. Further optimization of each step is encouraged to improve yields and purity.

References

- 1. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Balz-Schiemann Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-fluoro-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-2-fluoro-3,5-dimethylbenzene, a halogenated aromatic compound with applications in organic synthesis and medicinal chemistry. This document details its key physical and chemical characteristics, experimental protocols for their determination, and essential safety information.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrF | [1][2][3][4] |

| Molecular Weight | 203.05 g/mol | [5][1][2][3][4][6][7] |

| CAS Number | 344-16-1, 99725-44-7 | [5][2][3][4][7] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| Boiling Point | 89 °C at 17 mmHg; 95 °C | [3][8] |

| Density | 1.45 g/cm³ | [3][8] |

| Refractive Index | 1.53 (at 20°C); 1.5270 to 1.5320 | [3][8] |

| Purity | ≥ 97% (GC) | [3] |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from 3,5-dimethyl-4-nitrobenzoic acid. The general synthetic workflow is outlined below.

References

- 1. 2-broMo-5-fluoro-1,3-diMethylbenzene synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C8H8BrF | CID 19043292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4-fluoro-2,5-dimethylbenzene | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.chemscene.com [file.chemscene.com]

- 8. 5-Bromo-2-fluoro-m-xylene | 99725-44-7 [chemicalbook.com]

1-Bromo-2-fluoro-3,5-dimethylbenzene CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS Number: 344-16-1), a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. This document outlines its chemical identity, physicochemical properties, a proposed synthesis protocol, and its utility in modern synthetic chemistry.

Compound Identification

CAS Number: 344-16-1[1][2][3][4][5][6][7]

IUPAC Name: this compound[4]

Synonyms:

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessments, and purification procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrF | [2] |

| Molecular Weight | 203.05 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | ≥ 97% | [2] |

| Boiling Point | 207 °C at 760 mmHg | [1][3] |

| Density | 1.426 g/cm³ | [1] |

| Refractive Index | 1.524 | [1][3] |

| Flash Point | 81.6 °C | [1][3] |

Spectroscopic Data

Detailed spectroscopic data, including NMR (¹H, ¹³C, ¹⁹F), HPLC, and LC-MS, are valuable for structure confirmation and purity assessment. While public databases do not currently provide comprehensive spectra for this specific compound, commercial suppliers indicate that this data is available upon request.[4] For closely related isomers, such as 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS 99725-44-7), FT-IR and Raman spectral data are accessible and can provide an indication of the expected vibrational modes.

Reactivity and Applications

This compound is a valuable building block in organic synthesis. The presence of both bromine and fluorine atoms on the aromatic ring allows for selective and versatile chemical transformations.

-

Cross-Coupling Reactions: The carbon-bromine bond is particularly susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular scaffolds, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

-

Grignard Reagent Formation: The bromo-substituent can be converted into a Grignard reagent, which can then be used in a wide range of nucleophilic addition reactions to form new carbon-carbon bonds.

-

Influence of Fluorine and Methyl Groups: The fluorine atom and the two methyl groups modulate the electronic properties of the benzene ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions.

The primary application of this compound is as a key intermediate for the synthesis of more complex, high-value molecules in the pharmaceutical and materials science industries.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme: 2-fluoro-3,5-dimethylaniline → [Diazotization] → 2-fluoro-3,5-dimethylbenzenediazonium salt → [Sandmeyer-type reaction] → this compound

Step 1: Diazotization of 2-fluoro-3,5-dimethylaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoro-3,5-dimethylaniline in an aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while vigorously stirring and maintaining the temperature below 0 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Cool the copper(I) bromide solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure the reaction goes to completion.

-

The crude product can then be isolated by steam distillation or solvent extraction.

-

The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

General Suzuki Coupling Reaction

Caption: A generalized Suzuki coupling reaction utilizing this compound.

References

- 1. 1-bromo-2-fluoro-3,5-dimethylbenzene344-16-1,Purity96%_Tetrahedron Scientific Inc [molbase.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-bromo-2-fluoro-3,5-dimethylbenzene344-16-1,Purity96%_Molchemical [molbase.com]

- 4. 344-16-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C8H8BrF | CID 19043292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (1 x 10 g) | Reagentia [reagentia.eu]

- 7. 344-16-1 | 6-Bromo-1-fluoro-2,4-dimethylbenzene | Boroncore [boroncore.com]

- 8. China 6-Bromo-1-fluoro-2,4-dimethylbenzene 344-16-1 [chinachemnet.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Synthetic Profile of 1-Bromo-2-fluoro-3,5-dimethylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols related to 1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS No. 344-16-1). The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering a centralized resource for the characterization and application of this halogenated aromatic compound.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrF. The strategic placement of bromo, fluoro, and dimethyl functional groups on the benzene ring makes it a versatile intermediate in the synthesis of more complex molecules.

Molecular Structure:

Caption: Molecular Structure of this compound.

Spectroscopic Data

At present, publicly accessible, comprehensive experimental spectroscopic data (NMR, IR, MS) for this compound is limited. This section will be updated as verified data becomes available. For researchers actively working with this compound, the following tables provide a template for recording and organizing experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected signals in the ¹H and ¹³C NMR spectra of this compound can be predicted based on its structure.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 2H | Ar-H |

| ~2.3 | s | 6H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Varies | C-Br |

| Varies (d, ¹JCF) | C-F |

| Varies | C-CH₃ |

| Varies | Ar-C-H |

| Varies | Ar-CH₃ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H (aromatic) |

| 2975-2850 | Medium | C-H (aliphatic) |

| 1600-1450 | Strong-Medium | C=C (aromatic) |

| 1250-1000 | Strong | C-F |

| 1000-650 | Strong | C-Br |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | Varies | [M]⁺ (presence of Br isotopes) |

| 123 | Varies | [M-Br]⁺ |

| 91 | Varies | [C₇H₇]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not widely published. However, a synthetic route utilizing this compound as a starting material for (2-Fluoro-3,5-diformylphenyl)boronic acid has been described.[1] This suggests that this compound is a synthetically accessible intermediate.

A plausible synthetic approach for this compound could involve the bromination of 2-fluoro-1,3-dimethylbenzene or the fluorination of a corresponding bromo-dimethylaniline derivative followed by a Sandmeyer reaction.

The following diagram illustrates a generalized workflow for the synthesis and characterization of an organic compound like this compound.

Caption: Generalized workflow for organic synthesis and characterization.

Conclusion

References

A Technical Guide to the Solubility of 1-Bromo-2-fluoro-3,5-dimethylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-fluoro-3,5-dimethylbenzene. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility and provides a detailed experimental protocol for its determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.

Theoretical Framework for Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[1][2] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[2][3] The polarity of a molecule is determined by the presence and arrangement of polar bonds and functional groups.

Molecular Structure of this compound:

The structure of this compound includes:

-

A nonpolar benzene ring and two methyl groups, which contribute to its hydrophobic (water-repelling) character.

-

A polar carbon-fluorine bond and a polar carbon-bromine bond, which introduce some degree of polarity to the molecule.

Overall, this compound is expected to be a relatively nonpolar molecule. The large nonpolar surface area of the dimethylbenzene ring is the dominant feature. Therefore, it is predicted to have higher solubility in nonpolar or weakly polar organic solvents and low solubility in highly polar solvents like water.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, the expected solubility of this compound in a range of common organic solvents is qualitatively predicted below. These predictions should be confirmed by experimental determination as described in Section 3.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Cyclohexane | High | The nonpolar nature of these solvents closely matches the predominantly nonpolar character of this compound. |

| Weakly Polar Solvents | Diethyl Ether, Dichloromethane, Ethyl Acetate | Moderate to High | These solvents have some polarity that can interact with the polar C-F and C-Br bonds, while also being compatible with the nonpolar aromatic ring. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Moderate | The polarity of these solvents is higher, which may lead to slightly lower but still significant solubility. |

| Polar Protic Solvents | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network in these alcohols is not easily disrupted by the nonpolar solute, leading to lower solubility. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The high polarity and strong intermolecular forces of these solvents make them poor solvents for a predominantly nonpolar compound. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in a given organic solvent. This protocol is based on the widely used shake-flask method.[4]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After shaking, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.[5]

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the quantitative determination of solubility.

Logical Pathway for Solvent Selection

The choice of solvent is critical in many chemical processes. The following diagram outlines a logical pathway for selecting an appropriate solvent based on the predicted solubility of this compound.

Caption: Decision pathway for selecting a suitable solvent.

Conclusion

References

A Technical Guide to 1-Bromo-2-fluoro-3,5-dimethylbenzene for Advanced Research and Development

For Immediate Release

This technical guide provides an in-depth overview of 1-Bromo-2-fluoro-3,5-dimethylbenzene, a key aromatic intermediate for researchers, scientists, and professionals in the field of drug development. This document outlines its commercial availability, physicochemical properties, and potential synthetic applications.

Commercial Availability and Suppliers

This compound (CAS Registry Number: 344-16-1) is commercially available from a range of chemical suppliers catering to the research and development sector. These suppliers offer the compound in various quantities with specified purity levels, typically suitable for laboratory and pilot-scale synthesis.

A summary of key suppliers and their typical product specifications is provided in the table below. Researchers are advised to contact the suppliers directly for the most current information on availability, pricing, and detailed certificates of analysis.

| Supplier | Purity | Available Quantities | Notes |

| CymitQuímica | 97% | 1g, 5g, 10g, 15g, 25g | Products are intended for laboratory use only.[1] |

| BLDpharm | ≥95% | Inquire for details | Storage conditions: Sealed in dry, 2-8°C. |

| Boroncore | Inquire for details | Inquire for details | Also known by synonyms such as 6-Bromo-1-fluoro-2,4-dimethylbenzene. |

| Zibo Hangyu Biotechnology Development Co., Ltd | 99% | Inquire for details | Listed as a fine chemical intermediate. |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value |

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 203.05 g/mol |

| CAS Number | 344-16-1 |

| Appearance | Liquid |

| Boiling Point | 207°C at 760 mmHg |

| Flash Point | 81.6°C |

| Refractive Index | 1.524 |

| SMILES | CC1=CC(C)=C(F)C(Br)=C1 |

Synthesis and Experimental Protocols

A potential precursor for this synthesis is 2-fluoro-3,5-dimethylaniline. The synthesis would likely involve a Sandmeyer-type reaction, where the amine functional group is first diazotized and subsequently displaced by a bromide.

Generalized Experimental Protocol (Hypothetical):

Step 1: Diazotization of 2-fluoro-3,5-dimethylaniline

-

2-fluoro-3,5-dimethylaniline is dissolved in an aqueous acidic solution (e.g., hydrobromic acid).

-

The solution is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The completion of diazotization can be monitored using starch-iodide paper.

Step 2: Sandmeyer Reaction

-

In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

-

The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

-

The product, this compound, can then be isolated through extraction and purified by distillation.

Disclaimer: This is a generalized protocol and requires optimization for safety and yield.

Applications in Drug Discovery and Organic Synthesis

Halogenated aromatic compounds, such as this compound, are valuable building blocks in medicinal chemistry and organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of both fluorine and bromine atoms on the benzene ring offers unique reactivity and allows for selective functionalization. For instance, the bromine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, leaving the more robust carbon-fluorine bond intact. This allows for the introduction of diverse molecular fragments, which is a key strategy in the design and synthesis of novel drug candidates.

The fluorine atom can also influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity to biological targets.

Below is a logical workflow illustrating the potential use of this compound in a drug discovery context.

This diagram illustrates a potential synthetic pathway to this compound and its subsequent use as a starting material in the development of more complex molecules for drug discovery. The cross-coupling reaction shown is a common strategy to build molecular complexity, leading to advanced intermediates that can be further modified to produce potential drug candidates.

References

Technical Guide: Material Safety Data Sheet for 1-Bromo-2-fluoro-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide and not a substitute for a certified Safety Data Sheet (SDS). A comprehensive SDS for 1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS: 344-16-1) was not available at the time of writing. The information herein is compiled from available data for the specified compound and its isomers, primarily 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS: 99725-44-7), and should be used with caution and supplemented by internal safety assessments.

Chemical Identification and Physical Properties

This section provides the fundamental identification and physical characteristics of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 344-16-1 |

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 203.05 g/mol [1] |

| Appearance | Colorless liquid (based on isomer data)[2] |

| Odor | Aromatic (based on isomer data)[2] |

| Boiling Point | 95 °C / 203 °F (for isomer)[3] |

| Solubility | Immiscible in water (based on isomer data)[3] |

Hazard Identification and Classification

Based on data for the isomeric compound (5-Bromo-2-fluoro-1,3-dimethylbenzene), this substance is expected to be hazardous. The following table summarizes the GHS hazard classifications.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[2][4][5] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation[2][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation[2] |

Signal Word: Warning[4]

Hazard Pictograms:

GHS Pictogram for Irritant/Sensitizer.

First-Aid Measures

Immediate medical attention is recommended in case of exposure. The following are first-aid guidelines based on data for a closely related isomer.[4]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[4] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician.[4][6] |

Handling, Storage, and Personal Protection

Safe Handling and Storage

Strict adherence to safety protocols is essential when handling this compound.

| Aspect | Protocol |

| Handling | Avoid contact with skin, eyes, and clothing.[4] Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] Store in a cool, dry area away from incompatible materials. |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical to minimize exposure.

| Control Measure | Specification |

| Engineering Controls | Work in a properly functioning chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[7] |

| Skin Protection | Wear chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[7] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[7] |

Experimental Protocols

The following are generalized experimental protocols for the safe handling of halogenated aromatic compounds. These should be adapted to specific laboratory conditions and procedures.

General Handling Workflow

Workflow for Safe Handling of Halogenated Aromatics.

Spill Response Protocol

Emergency Spill Response Workflow.

References

- 1. This compound | C8H8BrF | CID 19043292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.ie [fishersci.ie]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. benchchem.com [benchchem.com]

The Strategic Application of 1-Bromo-2-fluoro-3,5-dimethylbenzene in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the versatile functionality of halogenated aromatic scaffolds are paramount for the development of novel therapeutics. 1-Bromo-2-fluoro-3,5-dimethylbenzene emerges as a promising, albeit under-documented, building block with significant potential for medicinal chemistry applications. This technical guide elucidates the latent utility of this compound, focusing on its synthetic accessibility, predictable reactivity in key cross-coupling reactions, and the inherent value of the 2-fluoro-3,5-dimethylphenyl moiety in bioactive molecules. While specific examples of its direct application in late-stage clinical candidates are not widely reported, this document serves as a prospective manual, offering detailed, generalized experimental protocols and conceptual frameworks for its deployment in drug design and development programs.

Introduction: The Value Proposition of Fluorinated Aryl Halides

Fluorine has become a cornerstone in medicinal chemistry, with a significant percentage of newly approved drugs containing at least one fluorine atom. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Aryl halides, particularly bromides, are exceptionally versatile handles for synthetic chemists, enabling the construction of complex molecular architectures through a variety of powerful cross-coupling reactions.

This compound combines these two valuable features. The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, while the fluorine atom and methyl groups on the benzene ring can impart desirable electronic and steric properties to the resulting derivatives. This unique substitution pattern offers a scaffold that can be strategically employed to explore chemical space and optimize lead compounds.

Physicochemical Properties and Synthetic Considerations

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization.

| Property | Value |

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 203.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| CAS Number | 142375-77-5 |

The synthesis of this compound can be envisioned through several established synthetic routes for halogenated and fluorinated aromatics, such as the Sandmeyer reaction from a corresponding aniline precursor. While specific high-yield protocols for this exact isomer are not extensively detailed in publicly accessible literature, analogous procedures for similar compounds provide a reliable starting point for its preparation in a laboratory setting.

Potential Applications in Medicinal Chemistry via Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The following sections detail the potential applications and provide generalized experimental protocols for key transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many classes of therapeutic agents.[1] this compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce the 2-fluoro-3,5-dimethylphenyl moiety into a target scaffold.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

-

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound, the boronic acid, the palladium catalyst, and the ligand (if used).

-

Add the base and the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination: Formation of C-N Bonds

The formation of arylamines is a critical transformation in the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination allows for the coupling of this compound with a diverse array of primary and secondary amines, including anilines, alkylamines, and heterocycles.[2][3]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (4-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Sonogashira Coupling: Formation of C-C Triple Bonds

Aryl alkynes are important structural motifs in various biologically active compounds and are valuable intermediates in organic synthesis. The Sonogashira coupling enables the reaction of this compound with terminal alkynes to generate the corresponding aryl alkyne derivatives.[4]

Generalized Experimental Protocol: Sonogashira Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Copper(I) salt (e.g., CuI) (1-10 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) salt.

-

Add the solvent and the base.

-

Add the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) for the specified time (2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction provides a means to form substituted alkenes by coupling this compound with various alkenes. This reaction is valuable for the synthesis of stilbenes and other vinyl-substituted aromatics that can possess interesting biological activities.[5]

Generalized Experimental Protocol: Heck Reaction

-

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

-

Base (e.g., Triethylamine, K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.

-

Add the solvent and the base.

-

Add the alkene.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time (6-48 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualization of Synthetic Utility

The following diagrams illustrate the central role of this compound as a versatile starting material in medicinal chemistry workflows.

Caption: Synthetic pathways from this compound.

Caption: Logical workflow for utilizing the building block.

Conclusion and Future Outlook

This compound represents a synthetically tractable and highly versatile building block for medicinal chemistry. Its potential for facile diversification through a range of palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the synthesis of novel small molecule libraries. The strategic placement of the fluoro and dimethyl groups on the phenyl ring offers a unique substitution pattern that can be exploited to fine-tune the physicochemical and pharmacological properties of drug candidates. While this guide provides a prospective overview based on established chemical principles, further empirical studies are warranted to fully realize the potential of this compound in the discovery of new therapeutic agents. Researchers and drug development professionals are encouraged to consider this compound as a valuable addition to their synthetic toolbox.

References

1-Bromo-2-fluoro-3,5-dimethylbenzene: A Core Intermediate in Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-3,5-dimethylbenzene is a halogenated aromatic hydrocarbon that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a modulating fluorine atom, and two methyl groups, makes it a highly versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key chemical transformations, and applications, with a particular focus on its role in pharmaceutical and agrochemical research and development. The strategic placement of its functional groups allows for selective and sequential reactions, making it an invaluable tool for medicinal chemists and materials scientists.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis. The data below has been compiled from various chemical databases.[1][2]

| Property | Value |

| CAS Number | 344-16-1[2] |

| Molecular Formula | C₈H₈BrF[1][2] |

| Molecular Weight | 203.05 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | 6-Bromo-1-fluoro-2,4-dimethylbenzene[2] |

| Appearance | Solid (typical) |

| InChI Key | HGVBXEOMBASYFG-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC(=C(C(=C1)Br)F)C[2] |

Core Synthetic Applications and Key Reactions

The utility of this compound stems from its capacity to undergo a variety of chemical transformations, primarily leveraging the carbon-bromine bond. The fluorine and methyl substituents serve to fine-tune the electronic properties and steric environment of the benzene ring, influencing reactivity and regioselectivity in subsequent reactions.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is arguably the most important reaction for this intermediate. It allows for the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure.[4][5] These structures are common motifs in active pharmaceutical ingredients (APIs). The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation

Treatment of this compound with magnesium metal in an ethereal solvent (like THF or diethyl ether) leads to the formation of the corresponding Grignard reagent.[3] This transformation converts the electrophilic aryl bromide into a potent nucleophile. The resulting organometallic species can react with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce new functional groups.

Caption: Formation of a Grignard reagent and its subsequent reaction.

Role in Pharmaceutical and Agrochemical Synthesis

Fluorinated organic compounds are of immense interest in drug discovery and agrochemical development. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[7] this compound serves as a key intermediate to introduce the 2-fluoro-3,5-dimethylphenyl moiety into target molecules. This specific structural unit can confer desirable properties to the final product, making this intermediate a valuable component in the synthesis of novel therapeutic agents and crop protection chemicals.[8][9]

Caption: Versatility of the intermediate in synthetic pathways.

Experimental Protocols

The following section provides a representative, generalized experimental protocol for a Suzuki-Miyaura coupling reaction. Researchers should note that specific conditions, including catalyst, ligand, base, and temperature, must be optimized for each unique substrate combination.[6]

General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF/H₂O mixture)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene/H₂O) via syringe. The total volume should be sufficient to achieve a substrate concentration of approximately 0.1-0.2 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

Conclusion

This compound is a strategically functionalized aromatic compound that serves as a high-value intermediate in organic synthesis. Its capacity to readily participate in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, makes it an essential tool for the construction of complex molecules. For researchers in drug discovery and materials science, this compound offers a reliable and versatile platform for introducing a fluorinated dimethylphenyl scaffold, enabling the development of novel compounds with tailored biological and physical properties.

References

- 1. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H8BrF | CID 19043292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. adpharmachem.com [adpharmachem.com]

- 9. nbinno.com [nbinno.com]

The Regioselectivity of Electrophilic Substitution on 1-Bromo-2-fluoro-3,5-dimethylbenzene: A Predictive Technical Guide

Disclaimer: Publicly available experimental data on the electrophilic substitution reactions of 1-Bromo-2-fluoro-3,5-dimethylbenzene is limited. This guide is therefore a predictive analysis based on established principles of physical organic chemistry, including the known directing effects of the individual substituents and steric considerations. The experimental protocols provided are illustrative and based on general procedures for similar aromatic compounds.

Executive Summary

This technical guide provides a comprehensive analysis of the predicted reactivity and regioselectivity of this compound in key electrophilic aromatic substitution (EAS) reactions. The substitution pattern of this molecule—featuring two activating methyl groups and two deactivating but ortho-, para-directing halogen substituents—creates a nuanced reactivity profile. This document outlines the directing effects of each substituent, predicts the most probable sites of electrophilic attack, and provides hypothetical experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions. All analyses are supported by diagrams to clarify the electronic and steric influences at play. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Analysis of Substituent Directing Effects

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the interplay of the electronic and steric effects of its four substituents. The benzene ring has two available positions for substitution: C4 and C6.

-

Methyl Groups (-CH₃): Located at C3 and C5, these are activating groups. They donate electron density to the ring through both inductive effects and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. Methyl groups are ortho- and para-directors.[1][2][3]

-

Fluorine Atom (-F): Positioned at C2, fluorine is a deactivating group due to its strong inductive electron withdrawal (-I effect). However, it possesses lone pairs that can be donated to the ring via a resonance effect (+M effect), which directs incoming electrophiles to the ortho and para positions.[4][5] In the case of fluorine, this resonance effect can be significant, particularly at the para position.[4]

-

Bromine Atom (-Br): Located at C1, bromine is also a deactivating, ortho-, para-directing group for the same reasons as fluorine (a dominant -I effect and a weaker +M effect).[6][7]

When multiple substituents are present, the most powerful activating group typically governs the position of electrophilic attack.[8] In this molecule, the two methyl groups are the strongest activators.

Predicted Regioselectivity

Considering the directing effects of the substituents on the available C4 and C6 positions:

-

Attack at C4: This position is ortho to the C3-methyl group, para to the C1-bromo group, and meta to the C5-methyl and C2-fluoro groups.

-

Attack at C6: This position is ortho to the C5-methyl group, ortho to the C1-bromo group, para to the C2-fluoro group, and meta to the C3-methyl group.

The methyl groups strongly activate their ortho and para positions. The C4 position is activated by being ortho to one methyl group, while the C6 position is activated by being ortho to the other methyl group. Both halogens also direct ortho/para. The C6 position is para to the fluorine and ortho to the bromine, while the C4 position is para to the bromine.

Electrophilic attack is overwhelmingly favored at the C6 position . This is due to the convergence of powerful directing effects:

-

Activating Group Influence: The C6 position is ortho to the strongly activating C5-methyl group.

-

Halogen Resonance: It is para to the fluorine atom, a position that benefits significantly from fluorine's +M (resonance) effect, which can sometimes render this position more reactive than benzene itself.[4] It is also ortho to the bromine atom.

-

Steric Hindrance: The C4 position is flanked by two substituents (C3-methyl and C5-methyl), whereas the C6 position is adjacent to only the C5-methyl group. However, the primary determinant will be the electronic effects. The C6 position is electronically richer due to the combined activating influences.

The logical relationship for predicting the primary site of electrophilic attack is visualized below.

Caption: Predictive pathway for electrophilic aromatic substitution.

Predictive Analysis of Key Reactions

Based on the analysis above, the major product for most electrophilic substitution reactions will be the result of substitution at the C6 position.

Nitration

Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The reaction is expected to yield primarily 1-Bromo-2-fluoro-3,5-dimethyl-6-nitrobenzene .

Halogenation

Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will introduce a halogen atom. The predicted major product for bromination would be 1,6-Dibromo-2-fluoro-3,5-dimethylbenzene .

Sulfonation

Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is reversible.[9] The predicted major product is 4-Bromo-3-fluoro-2,6-dimethylbenzenesulfonic acid .

Friedel-Crafts Reactions

Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic ring and steric hindrance.[10][11]

-

Acylation: This reaction uses an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃). Since the substrate is not strongly deactivated (the activating effects of the methyl groups counteract the deactivating effects of the halogens), acylation should proceed. The major product of acetylation would be 1-(4-Bromo-3-fluoro-2,6-dimethylphenyl)ethanone .

-

Alkylation: Friedel-Crafts alkylation is often less useful for polysubstituted benzenes due to risks of polyalkylation and carbocation rearrangements.[11] The product, being even more activated, could potentially undergo further reaction. This reaction is predicted to be less selective and may produce a mixture of products.

Hypothetical Experimental Protocols

The following protocols are illustrative examples for conducting electrophilic substitution reactions on this compound. Appropriate safety precautions must be taken when handling these hazardous reagents.

General Experimental Workflow

The general workflow for these reactions follows a standard sequence of steps, as illustrated in the diagram below.

Caption: General workflow for electrophilic aromatic substitution.

Protocol 1: Nitration

Objective: To synthesize 1-Bromo-2-fluoro-3,5-dimethyl-6-nitrobenzene.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 5 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.

-

Slowly add 1.0 g of this compound to the cooled acid with stirring.

-

Prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated HNO₃ to 3.5 mL of concentrated H₂SO₄ in a separate flask, keeping it cool.

-

Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then at room temperature for an additional hour.

-

Pour the reaction mixture slowly onto 50 g of crushed ice and stir until the ice has melted.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Friedel-Crafts Acylation

Objective: To synthesize 1-(4-Bromo-3-fluoro-2,6-dimethylphenyl)ethanone.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (2M)

-

Ice

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1.5 g of anhydrous AlCl₃ and 20 mL of anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 0.8 mL of acetyl chloride dropwise with vigorous stirring.

-

In a separate flask, dissolve 1.0 g of this compound in 10 mL of anhydrous DCM.

-

Add the substrate solution dropwise to the AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Carefully pour the reaction mixture onto a mixture of 50 g of crushed ice and 10 mL of concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers and wash with 2M HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product via column chromatography.

Quantitative Data from Analogous Systems

While direct quantitative data for the target substrate is unavailable, data from similar systems can provide insight. For instance, the nitration of o-xylene, which also involves directing competition between two methyl groups, yields a mixture of products. One study reported a product distribution of 65.3% 3-nitro-o-xylene and 34.7% 4-nitro-o-xylene when using BF₃ as a catalyst.[12] This demonstrates that even with activating methyl groups, a mixture of isomers can be formed, although the electronic and steric environment of this compound is predicted to lead to higher selectivity.

| Reaction | Analogous Substrate | Product Distribution (Predicted/Observed) | Reference |

| Nitration | o-Xylene | 65.3% 3-nitro, 34.7% 4-nitro (Observed) | [12] |

| Nitration | m-Xylene | 83.1% 4-nitro, 16.9% 2-nitro (Observed) | [12] |

| Friedel-Crafts Acylation | Bromobenzene | Major: 4-bromoacetophenone; Minor: 2-bromoacetophenone (Observed) | [6] |

This table summarizes observed product distributions for related compounds, highlighting that regioselectivity is highly dependent on the specific substitution pattern. For the title compound, selectivity is predicted to be significantly higher for the C6 position due to the unique convergence of directing effects.

Conclusion

The electrophilic substitution reactions on this compound are predicted to be highly regioselective, favoring substitution at the C6 position. This outcome is primarily driven by the strong activating and directing effects of the C5-methyl group and the para-directing resonance effect of the C2-fluorine atom. While steric factors play a role, the electronic effects are expected to be the dominant determinant of the major product. The provided hypothetical protocols offer a starting point for the experimental investigation of this compound's reactivity, which could be a valuable intermediate in the synthesis of complex organic molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Does m-xylene or p-xylene react more rapidly with Cl2 + FeCl3? Ex... | Study Prep in Pearson+ [pearson.com]

- 11. PubChemLite - 2,6-dibromotoluene (C7H6Br2) [pubchemlite.lcsb.uni.lu]

- 12. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-2-fluoro-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This reaction, catalyzed by a palladium complex, joins an organoboron species (typically a boronic acid or boronate ester) with an organohalide.[1][2] Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in medicinal chemistry and materials science.[1]

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 1-Bromo-2-fluoro-3,5-dimethylbenzene with various arylboronic acids. The presence of a fluorine atom and two methyl groups on the aromatic ring introduces specific electronic and steric considerations that may influence the choice of catalyst, ligand, and reaction conditions to achieve optimal yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) complex.[2]

-

Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature is often necessary to achieve the highest yields for a particular arylboronic acid coupling partner.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

-

Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

Reaction Setup and Procedure

-

To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

The vessel is then sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. For microwave-assisted reactions, irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[3]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.

Data Presentation: Summary of Reaction Parameters

The following tables summarize typical reaction conditions for Suzuki-Miyaura coupling reactions involving aryl bromides. These parameters serve as a starting point for the optimization of the coupling with this compound.

Table 1: Common Palladium Catalysts and Ligands

| Catalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | - | 2-5 | A common and reliable air-stable catalyst. |

| PdCl₂(dppf) | - | 2-3 | Effective for a broad range of substrates.[4] |

| Pd(OAc)₂ | PPh₃ | 1-2 (Pd), 2-4 (Ligand) | A classic and cost-effective system. |

| Pd₂(dba)₃ | SPhos / XPhos | 1-2 (Pd), 2-4 (Ligand) | Buchwald ligands are often effective for sterically hindered substrates. |

Table 2: Common Bases and Solvents

| Base | Equivalents | Solvent | Typical Ratio (if mixed) | Temperature (°C) |

| K₂CO₃ | 2-3 | Toluene / H₂O | 5:1 to 10:1 | 100-110 |

| Na₂CO₃ | 2 | DME / H₂O | 4:1 | 80-90 |

| Cs₂CO₃ | 2 | DMF | - | 100 |

| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O | 4:1 | 100-110 |

Mandatory Visualizations

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Formation of 2-Fluoro-3,5-dimethylphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent, 2-fluoro-3,5-dimethylphenylmagnesium bromide, from 1-bromo-2-fluoro-3,5-dimethylbenzene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The presence of both a bromine and a fluorine atom on the aromatic ring of the starting material presents a chemoselectivity challenge. This protocol focuses on the selective formation of the Grignard reagent at the carbon-bromine bond while preserving the carbon-fluorine bond. Additionally, potential side reactions, such as the formation of a benzyne intermediate, are discussed, and methods for quantitative analysis of the Grignard reagent are provided.

Introduction

The synthesis of functionalized aryl Grignard reagents is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical compounds. The target molecule, 2-fluoro-3,5-dimethylphenylmagnesium bromide, is a valuable intermediate for introducing the 2-fluoro-3,5-dimethylphenyl moiety into various molecular scaffolds. The ortho-fluoro substitution can significantly influence the electronic and conformational properties of the final products, making this a desirable building block.

The primary challenge in the synthesis of this Grignard reagent lies in the selective reaction of magnesium with the more reactive carbon-bromine bond over the stronger carbon-fluorine bond. Furthermore, the formation of a Grignard reagent ortho to a fluorine atom can lead to the formation of a highly reactive benzyne intermediate through the elimination of magnesium bromide fluoride.[1][2][3] This application note provides a protocol designed to favor the formation of the desired Grignard reagent and outlines analytical methods to quantify its concentration.

Experimental Protocols

Materials

| Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Magnesium turnings | ≥99.5% | Commercially Available |

| Iodine | Crystal, Reagent Grade | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® or equivalent | Commercially Available |

| 1,2-Dibromoethane | Reagent Grade | Commercially Available |

| Anhydrous Diethyl Ether | ≥99.7% | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |